Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-

Kinase Inhibition Oncology Medicinal Chemistry

Researchers often face a gap between hit identification and lead optimization when targeting KIT-driven cancers. This compound directly addresses that need. Its confirmed KIT kinase domain binding (Kd = 130 nM) provides a validated starting point for medicinal chemistry campaigns. - Quantifiable target engagement: 130 nM Kd for the KIT kinase domain. - Privileged dual-ring pharmacophore: Combines the hydrogen-bonding and π-stacking capabilities of both isoxazole and pyrrole. - Fragment-appropriate profile: Low molecular weight (148.16 g/mol) and a single H-bond donor (pyrrole NH) make it ideal for FBDD libraries and subsequent SAR studies.

Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
CAS No. 94405-06-8
Cat. No. B15211030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsoxazole, 3-methyl-5-(1H-pyrrol-2-yl)-
CAS94405-06-8
Molecular FormulaC8H8N2O
Molecular Weight148.16 g/mol
Structural Identifiers
SMILESCC1=NOC(=C1)C2=CC=CN2
InChIInChI=1S/C8H8N2O/c1-6-5-8(11-10-6)7-3-2-4-9-7/h2-5,9H,1H3
InChIKeyRDYWXDGLHVIVTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- (CAS 94405-06-8): A Dual-Ring Scaffold for Pharmacological Research


Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- (CAS 94405-06-8) is a heterocyclic building block defined by a 3-methylisoxazole ring directly linked to a pyrrole moiety at the 5-position . This architecture unites two privileged scaffolds in medicinal chemistry, providing a unique combination of hydrogen bonding capacity, π-stacking potential, and a specific three-dimensional geometry [1]. This core has demonstrated tangible activity in kinase inhibition assays, as shown by its reported binding constant of 130 nM for the KIT kinase domain [2], establishing its value in early-stage drug discovery targeting tyrosine kinases.

Why Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- (CAS 94405-06-8) Cannot Be Replaced by a Generic Isoxazole or Pyrrole Analog


Substituting Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- with a simple isoxazole or pyrrole scaffold is not viable for kinase-targeted programs due to a lack of bioisosteric equivalence [1]. While five-membered heterocycles are often used in scaffold hopping, their electronic properties, hydrogen-bonding patterns, and basicity differ significantly, leading to unpredictable shifts in target affinity and selectivity [1]. Specifically, the 3-methyl substitution on the isoxazole and the precise 5-pyrrole linkage create a unique pharmacophore. Analogs like the 1-methylpyrrole derivative (CAS 74304-97-5) or the saturated pyrrolidine analog ABT-418 [2] will exhibit vastly different binding profiles and biological outcomes. The evidence below quantifies the specific kinase binding advantage conferred by this exact scaffold.

Quantitative Evidence for Selecting Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- (CAS 94405-06-8) over Structural Analogs


Evidence 1: Sub-150 nM Binding Affinity to KIT Kinase Defines a Viable Starting Point for Oncology Research

Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- demonstrates a quantifiable and meaningful binding interaction with the KIT kinase domain, a key target in cancers such as gastrointestinal stromal tumors (GIST). It exhibits a binding constant (Kd) of 130 nM [1]. This level of affinity is a critical indicator of a tractable hit or a valuable fragment for lead optimization. While direct comparator data for the closest des-methyl or N-methyl analogs is not available in this specific assay, this Kd value is superior to the micromolar affinity (Ki > 10,000 nM) observed for the structurally related but conformationally distinct pyrrolidine analog ABT-418 at the adenosine A2a receptor, highlighting the potential for isoform and target selectivity conferred by the specific scaffold [2].

Kinase Inhibition Oncology Medicinal Chemistry Tyrosine Kinase

Evidence 2: Distinct Conformational and Electronic Profile Compared to Saturated Pyrrolidine Analogs Like ABT-418

The target compound features a planar, aromatic pyrrole ring, which differs fundamentally from the saturated, chiral pyrrolidine ring found in the well-studied analog ABT-418 [1]. This structural difference imposes distinct conformational constraints and electronic properties. In published studies, ABT-418 exhibits potent activity at nicotinic acetylcholine receptors (nAChR) with a Ki of 3 nM [2]. In stark contrast, Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- shows no reported nAChR activity but has a confirmed, moderate affinity for KIT kinase (Kd 130 nM) [3]. This demonstrates a divergence in target engagement driven by the core heterocycle's geometry and electronic nature, underscoring that they are not interchangeable.

Scaffold Hopping Conformational Analysis Cholinergic Research Drug Design

Evidence 3: Unique Dual-Ring Scaffold Underscores its Value in Bioisosteric Replacement Strategies

The combination of a 3-methylisoxazole and a pyrrole ring in a single entity offers a distinct electronic and steric profile. While five-membered heterocycles like isoxazoles and pyrazoles are common bioisosteres, their substitution patterns dramatically alter key drug-like properties [1]. The isoxazole nitrogen can act as a hydrogen bond acceptor, while the pyrrole NH can serve as a donor. This is a unique feature not present in N-methylated analogs like 3-Methyl-5-(1-methyl-1H-pyrrol-2-yl)isoxazole , which loses the pyrrole hydrogen-bond donating capacity. This specific hydrogen-bonding potential of the target compound can be crucial for achieving potent binding and favorable physicochemical properties, as discussed in reviews on heterocyclic bioisosterism [1].

Scaffold Hopping Medicinal Chemistry Heterocyclic Chemistry Lead Optimization

Key Application Scenarios for Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- (CAS 94405-06-8) in Drug Discovery


Scenario 1: Early-Stage Hit-to-Lead Programs for KIT Kinase Inhibitors

Given its confirmed binding affinity to the KIT kinase domain (Kd = 130 nM) [1], Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- serves as an excellent starting point for medicinal chemistry optimization in oncology. Procurement is justified for teams aiming to develop novel inhibitors for cancers driven by KIT mutations, such as gastrointestinal stromal tumors (GIST) and mastocytosis. This compound provides a validated, tractable hit that can be further derivatized to improve potency and selectivity.

Scenario 2: Structure-Activity Relationship (SAR) Studies Focusing on Heterocyclic Scaffolds

The unique dual-ring system (isoxazole + pyrrole) makes this compound a valuable tool for systematic SAR investigations. As evidenced by its divergent activity compared to the pyrrolidine analog ABT-418 [2], researchers can use this compound to probe the effects of aromaticity versus saturation in a specific heterocyclic context. It is an ideal candidate for comparative binding studies to map how small changes in the core scaffold dictate kinase versus GPCR target engagement.

Scenario 3: Bioisostere Exploration for Hydrogen-Bonding Pharmacophores

As highlighted by its single hydrogen bond donor (the pyrrole NH), this compound is a superior choice over its N-methylated counterpart (CAS 74304-97-5) for projects requiring a specific donor-acceptor pattern . It can be procured as a bioisostere for other 5-membered heterocycles (e.g., pyrazoles) in lead optimization campaigns, allowing medicinal chemists to fine-tune physicochemical properties and binding interactions without drastically altering the molecular scaffold's core shape.

Scenario 4: Fragment-Based Drug Discovery (FBDD) Libraries

With a low molecular weight (148.16 g/mol) and a demonstrated, albeit moderate, affinity for a therapeutically relevant kinase (KIT) [1], Isoxazole, 3-methyl-5-(1H-pyrrol-2-yl)- is a high-quality fragment for inclusion in FBDD screening libraries. Its defined 130 nM Kd makes it an ideal starting fragment for further elaboration via structure-guided design to generate potent lead compounds.

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